(+)-Allopseudococaine Hydrochloride

Description

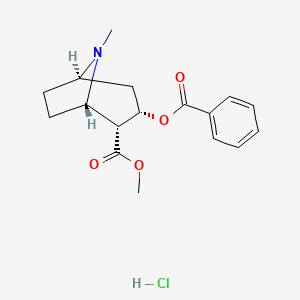

(+)-Allopseudococaine Hydrochloride is a stereoisomer of pseudococaine, a tropane alkaloid structurally related to cocaine. Like cocaine, it likely features a bicyclic tropane backbone with substitutions influencing its stereochemistry and biological activity. Hydrochloride salts are common in pharmaceuticals to enhance solubility and stability, as seen in compounds like prilocaine and amitriptyline hydrochloride .

Properties

Molecular Formula |

C17H22ClNO4 |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

methyl (1S,2R,3S,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14+,15-;/m1./s1 |

InChI Key |

PIQVDUKEQYOJNR-OYEKJGGTSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Conjugate Addition of p-Methoxytolyl Thiol to Ecgonine Methyl Ester

- Reaction : The initial step involves the conjugate addition of p-methoxytolyl thiol to ecgonine methyl ester.

- Purpose : This step forms the benzoyl thioester intermediate, which is crucial for subsequent transformations.

- Outcome : Diastereomers of cocaine benzoyl thioester, including allopseudococaine benzoyl thioester, are generated.

- Characterization : Single-crystal X-ray diffraction confirms the absolute stereochemistry of the major diastereomer formed.

Debenzylation and Benzoylation

- Debenzylation : Removal of benzyl protecting groups is performed to free functional groups for further modification.

- Benzoylation : Introduction of the benzoyl group at specific positions is achieved in a stereoselective manner to mimic the natural ester functionality.

- Significance : These transformations are critical for establishing the correct functional groups and stereochemistry characteristic of this compound.

Hydrochloride Salt Formation

- The free base of allopseudococaine is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step improves the compound’s stability, crystallinity, and water solubility, facilitating handling and characterization.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Conjugate addition | p-Methoxytolyl thiol + Ecgonine methyl ester | Formation of benzoyl thioester diastereomers |

| 2 | Debenzylation | Hydrogenolysis or catalytic hydrogenation | Removal of benzyl protecting groups |

| 3 | Benzoylation | Benzoyl chloride or equivalent, base | Stereoselective benzoylation |

| 4 | Salt formation | HCl in suitable solvent | Formation of this compound |

Kinetic and Stability Considerations

- The benzoyl thioester intermediates hydrolyze in aqueous solution to thioecgonine methyl ester.

- Hydrolysis rates increase with pH and are catalyzed by basic buffer species.

- These kinetics are important for controlling reaction conditions to maximize yield and purity.

Alternative Synthetic Approaches

- Some synthetic routes to cocaine analogues, including allopseudococaine, employ catalytic enantioselective reactions such as aza-Michael/Wittig tandem reactions, ring-closing metathesis, and 1,3-dipolar cycloadditions to build the tropane skeleton with precise stereochemistry.

- These methods allow access to various stereoisomers and analogues with potential for structural modifications.

Summary Table of Key Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C17H22ClNO4 | Hydrochloride salt form |

| Molecular Weight | 339.8 g/mol | Computed |

| Parent Compound | 3h-Cocaine (CID 13006129) | Structural relative |

| Key Intermediate | Benzoyl thioester diastereomers | Formed via conjugate addition |

| Hydrolysis Rate | pH-dependent, faster at basic pH | Important for reaction control |

| Salt Formation | HCl treatment | Enhances stability and solubility |

Research Findings and Applications

- The synthetic benzoyl thioester intermediates of allopseudococaine have been used to study cocaine esterase enzymes due to their hydrolysis properties.

- The ability to prepare specific diastereomers enables detailed pharmacological and biochemical investigations of cocaine analogues and their interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

(+)-Allopseudococaine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tropane derivatives.

Scientific Research Applications

(+)-Allopseudococaine Hydrochloride has several applications in scientific research:

Chemistry: Used as a reference compound in analytical studies and for the synthesis of novel tropane derivatives.

Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Investigated for its potential as a local anesthetic and in the treatment of certain neurological disorders.

Industry: Utilized in the development of new chemical processes and as a precursor for other synthetic compounds.

Mechanism of Action

The mechanism of action of (+)-Allopseudococaine Hydrochloride involves its interaction with neurotransmitter transporters, particularly the dopamine transporter. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of cocaine but with different potency and duration of action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Tropane Alkaloids and Derivatives

Ecgonine Methylester-D3.HCl

- Molecular Formula: C₁₀H₁₄D₃NO₃·HCl

- CAS No.: DEA No. 9180 CII

- Key Features : A deuterated derivative of ecgonine methylester, a cocaine metabolite. Used in analytical standards for detecting cocaine metabolites in forensic and clinical settings .

- Comparison : Unlike (+)-Allopseudococaine, ecgonine derivatives lack the tropane ring’s methyl ester group, reducing their psychoactive potency.

(+)-Chelidonine Hydrochloride

- Molecular Formula: C₂₀H₂₀ClNO₅

- Molecular Weight : 389.83

- Melting Point : 275–283°C

- Key Features: A benzylisoquinoline alkaloid with antitumor properties. Its hydrochloride form ensures stability for HPLC analysis .

- Comparison : While both are hydrochlorides, (+)-Chelidonine’s polycyclic structure differs significantly from the tropane backbone of (+)-Allopseudococaine, leading to divergent pharmacological profiles.

Pharmacological Relatives: Local Anesthetics

Prilocaine Hydrochloride

- Molecular Formula : C₁₃H₂₀N₂O₂ (free base)

- Related Compounds :

- Key Features : A local anesthetic with rapid onset. Its hydrochloride salt improves water solubility for injectable formulations.

- Comparison : Unlike prilocaine, (+)-Allopseudococaine may exhibit stimulant effects due to structural similarities to cocaine, though its safety profile remains understudied .

Amitriptyline Hydrochloride

- Analytical Data : Validated via RP-HPLC with accuracy profiles (e.g., Table 6 in ).

- Comparison : While amitriptyline is a tricyclic antidepressant, its hydrochloride form exemplifies the utility of salt formation in enhancing drug delivery—a property likely shared by (+)-Allopseudococaine Hydrochloride.

Analytical Methodologies

RP-HPLC is widely used for quantifying hydrochloride salts, as demonstrated for dosulepin hydrochloride and methylcobalamin (Table 3, ). For (+)-Allopseudococaine, similar methods could be adapted, though deuterated analogs (e.g., Ecgonine Methylester-D3.HCl) may require specialized columns or mass spectrometry for detection .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Hypothetical data inferred from structural analogs.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (+)-Allopseudococaine Hydrochloride to ensure enantiomeric purity?

- Methodological Answer : Synthesis of enantiomerically pure this compound typically involves multi-step reactions, including chiral resolution or asymmetric catalysis. Key steps include:

- Chiral precursor selection : Use enantiomerically pure starting materials to minimize racemization.

- Reaction optimization : Adjust pH, temperature, and solvent polarity to favor stereochemical control (e.g., polar aprotic solvents for nucleophilic substitutions) .

- Purification : Employ techniques like recrystallization or chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate the desired enantiomer. Validate purity using polarimetry and circular dichroism (CD) spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound's structural and chemical properties?

- Methodological Answer :

- Structural elucidation : Use - and -NMR to confirm the molecular framework and stereochemistry. X-ray crystallography provides definitive proof of crystal structure and hydrogen bonding patterns .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) quantifies impurities. Validate methods per pharmacopeial guidelines (e.g., USP monographs) .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates.

- Waste disposal : Neutralize acidic residues before disposal in accordance with institutional hazardous waste guidelines. Document all handling procedures to comply with laboratory safety standards .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : A factorial design approach systematically evaluates variables (e.g., catalyst concentration, temperature, reaction time) to maximize yield and enantiomeric excess (ee).

- Variable selection : Prioritize factors with the highest impact on stereochemical outcomes using preliminary screening (e.g., Plackett-Burman design).

- Response surface methodology (RSM) : Model interactions between variables using central composite designs. For example, optimize pH and solvent ratio to reduce byproduct formation .

- Validation : Confirm optimal conditions with triplicate runs and statistical analysis (e.g., ANOVA, p < 0.05) .

Q. What methodologies resolve contradictions in pharmacological data related to this compound?

- Methodological Answer : Contradictions in dose-response or receptor-binding data require:

- Comparative assays : Replicate studies under identical conditions (e.g., cell lines, animal models) to isolate variables.

- Statistical rigor : Apply Bonferroni correction for multiple comparisons to reduce Type I errors.

- Mechanistic studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities. Cross-reference findings with structural analogs to identify confounding factors (e.g., off-target interactions) .

Q. How to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Documentation : Provide detailed synthetic protocols, including batch-specific data (e.g., solvent lot numbers, equipment calibration logs).

- Reference standards : Use certified reference materials (CRMs) for quantitative assays.

- Ethical alignment : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw datasets and code for statistical analyses in supplementary materials .

Data Presentation and Analysis

Q. How should researchers present and statistically analyze pharmacological data for this compound?

- Methodological Answer :

- Graphical representation : Use scatter plots with error bars (SEM/SD) for dose-response curves. For time-series data, employ line graphs with shaded confidence intervals.

- Statistical tests : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use two-way ANOVA for multifactorial designs.

- Software tools : Leverage R, Python (SciPy), or GraphPad Prism for reproducibility. Include code snippets in appendices .

Ethical and Regulatory Considerations

Q. What ethical frameworks guide preclinical studies of this compound?

- Methodological Answer :

- Animal studies : Follow ARRIVE guidelines for reporting, including randomization, blinding, and sample size justification. Obtain approval from institutional animal care committees (IACUC).

- Human-derived samples : Comply with Declaration of Helsinki principles for informed consent and data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.